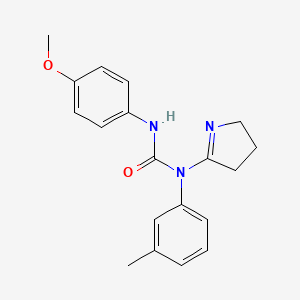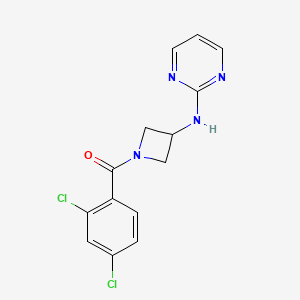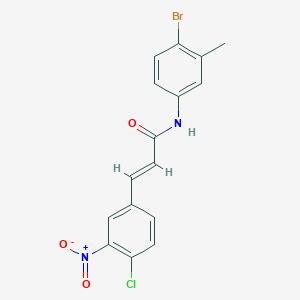![molecular formula C16H21NO3 B2736570 (1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol CAS No. 2459955-53-2](/img/structure/B2736570.png)
(1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
BenchChem offers high-quality (1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Characterization and Molecular Structure
Research on compounds with similar complex structures often involves detailed crystallographic analysis to understand their conformation, molecular arrangement, and interactions within the crystal lattice. For instance, Swamy et al. (2005) examined the crystal structure of a related antitussive agent, elucidating the T-shaped configuration and how molecules are joined through hydrogen bonding, indicating the significance of structural analysis in understanding molecular interactions and stability Swamy, Ravikumar, & Rao, 2005.
Synthetic Pathways and Chemical Reactions
The synthesis of complex organic molecules often involves multi-step reactions, each step revealing insights into chemical reactivity and the potential for creating new compounds. Grimme and Krauthäuser (1997) discussed the degenerate Cope rearrangement of a tetracyclo compound, showcasing how understanding these reactions can lead to the synthesis of new molecular structures with potentially useful properties Grimme & Krauthäuser, 1997.
Novel Heterocycles and Macrocycles
Research on heterocyclic and macrocyclic compounds opens up possibilities for developing new materials, catalysts, and therapeutic agents. Svetlik et al. (1989) synthesized novel rigid seven-membered heterocycles, demonstrating the utility of cyclocondensation reactions in creating complex cyclic structures, which could have implications in materials science and pharmacology Svetlik, Hanuš, & Bella, 1989.
Chemical Stability and Reactivity
The stability and reactivity of complex organic molecules under different conditions are crucial for their application in various fields. Research by Krow et al. (2001) into novel 2-azabicyclohexanols provides insights into the reactivity of bicyclic compounds, which is valuable for synthetic chemistry and the development of new chemical reactions Krow, Lester, Liu, Yuan, Hiller, Duo, Herzon, Nguyen, & Cannon, 2001.
Molecular Encapsulation and Interaction
Research into macrocyclic receptors, as discussed by Bazzicalupi et al. (1994), highlights the potential for using complex organic structures for molecular encapsulation and interaction studies. Such research has implications in developing new sensors, drug delivery systems, and understanding molecular recognition processes Bazzicalupi, Bencini, Bianchi, Fusi, Paoletti, & Valtancoli, 1994.
properties
IUPAC Name |
(1R)-8-methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-8-7-16-6-5-10(18)9-13(16)20-15-12(19-2)4-3-11(17)14(15)16/h3-4,10,13,18H,5-9H2,1-2H3/t10?,13?,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNBBMQRGYDCMX-MEKTXKAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(CC2OC4=C(C=CC1=C34)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCC(CC2OC4=C(C=CC1=C34)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2736487.png)
![2,2-Dimethyl-5-(oxiran-2-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B2736490.png)
![Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2736493.png)


![N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2736496.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2736499.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2736500.png)



![3-butyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2736508.png)
